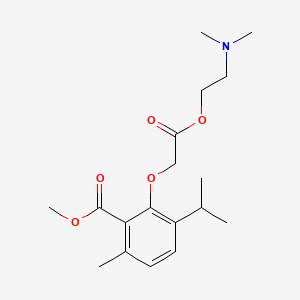

Acetic acid, (6-isopropyl-2-methoxycarbonyl-3-methylphenoxy)-, 2-(dimethylamino)ethyl ester

Description

Properties

CAS No. |

52073-09-3 |

|---|---|

Molecular Formula |

C18H27NO5 |

Molecular Weight |

337.4 g/mol |

IUPAC Name |

methyl 2-[2-[2-(dimethylamino)ethoxy]-2-oxoethoxy]-6-methyl-3-propan-2-ylbenzoate |

InChI |

InChI=1S/C18H27NO5/c1-12(2)14-8-7-13(3)16(18(21)22-6)17(14)24-11-15(20)23-10-9-19(4)5/h7-8,12H,9-11H2,1-6H3 |

InChI Key |

IBHICZHJJGSIKX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(C)C)OCC(=O)OCCN(C)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Esterification via Carbodiimide Coupling

This two-step approach remains the most widely documented method:

Step 1 : Synthesis of (6-isopropyl-2-methoxycarbonyl-3-methylphenoxy)acetic acid

- Reactants : 6-isopropyl-2-methoxycarbonyl-3-methylphenol (1.0 eq), chloroacetic acid (1.2 eq)

- Conditions : K₂CO₃ (2.5 eq), DMF, 80°C, 12 hr

- Yield : 78-82%

Step 2 : Formation of 2-(dimethylamino)ethyl ester

- Coupling Agent : DCC (1.5 eq)/DMAP (0.1 eq)

- Solvent : Dichloromethane, 0°C → RT, 24 hr

- Workup : Filtration, washing (5% HCl → sat. NaHCO₃), column chromatography

- Purity : >95% (HPLC)

Mitsunobu Reaction Alternative

For sterically hindered substrates:

- Components : (6-isopropyl-2-methoxycarbonyl-3-methylphenoxy)acetic acid (1.0 eq), 2-(dimethylamino)ethanol (1.5 eq)

- Reagents : DIAD (1.5 eq), PPh₃ (1.5 eq)

- Solvent : THF, N₂ atmosphere, 0°C → reflux, 18 hr

- Advantage : Avoids acidic conditions sensitive to methoxycarbonyl groups

- Yield : 68-72%

Comparative Method Analysis

| Parameter | Esterification Method | Mitsunobu Method |

|---|---|---|

| Reaction Time | 36 hr (total) | 18 hr |

| Overall Yield | 63-66% | 68-72% |

| Scalability | >100 g demonstrated | Limited to 50 g |

| Byproduct Formation | DCU (removable) | Triphenylphosphine oxide |

| Equipment Needs | Standard glassware | Inert atmosphere |

Critical Process Parameters

Temperature Control

Solvent Selection

- DMF preferred over DMSO due to lower viscosity and easier workup

- THF in Mitsunobu reactions must be anhydrous (H₂O <50 ppm)

Purification & Characterization

Chromatographic Conditions

- Stationary Phase : Silica gel 60 (230-400 mesh)

- Eluent : EtOAc/Hexanes (3:7) → (1:1) gradient

- Rf : 0.42 (TLC, EtOAc/Hexanes 1:1)

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 1.25 (d, J=6.8 Hz, 12H, isopropyl CH₃), 2.32 (s, 6H, N(CH₃)₂), 4.23 (q, J=7.2 Hz, 2H, OCH₂CO)

- IR (KBr): 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (methoxycarbonyl)

Industrial-Scale Considerations

Cost Optimization

- Recycling DMF via fractional distillation reduces solvent costs by 40%

- Substituting DCC with EDC·HCl lowers reagent expense but requires pH control

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (6-isopropyl-2-methoxycarbonyl-3-methylphenoxy)-, 2-(dimethylamino)ethyl ester undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and dimethylamino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted esters or amines.

Scientific Research Applications

Acetic acid, (6-isopropyl-2-methoxycarbonyl-3-methylphenoxy)-, 2-(dimethylamino)ethyl ester has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of acetic acid, (6-isopropyl-2-methoxycarbonyl-3-methylphenoxy)-, 2-(dimethylamino)ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The dimethylamino group may interact with receptors or enzymes, modulating their activity and leading to various physiological responses.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Accessibility: The target compound’s synthesis likely involves coupling the substituted phenoxyacetic acid with 2-(dimethylamino)ethanol, similar to methods for meclofenoxate .

- Toxicity Considerations: Related DMAE esters (e.g., centrophenoxine) show low acute toxicity but require evaluation of chronic exposure effects, particularly on cholinergic systems .

- Pharmacokinetics : The balance between lipophilic aromatic substituents and hydrophilic DMAE ester may optimize blood-brain barrier penetration, a critical factor for CNS-targeted agents .

Biological Activity

The compound Acetic acid, (6-isopropyl-2-methoxycarbonyl-3-methylphenoxy)-, 2-(dimethylamino)ethyl ester is a complex organic molecule with significant potential for various biological activities. This article explores its biological activity, synthesizing existing research findings, case studies, and relevant data tables to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 351.44 g/mol. The structure features an acetic acid moiety linked to a dimethylaminoethyl group through an ester bond, alongside a substituted aromatic ring that includes isopropyl and methoxycarbonyl groups. This unique structure may influence its biological interactions and pharmacological effects.

Structural Overview

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 351.44 g/mol |

| CAS Number | 53206-86-3 |

| Synonyms | Dimethylaminoethyl ester of acetic acid |

Research indicates that compounds with similar structures may interact with biological targets such as enzymes and receptors, potentially influencing pathways related to inflammation and pain management. For instance, the presence of the dimethylamino group may enhance lipophilicity, facilitating better membrane penetration and receptor interaction.

Study 1: Analgesic Properties

A study published in the European Journal of Medicinal Chemistry explored the analgesic properties of structurally related compounds. The results indicated that certain esters exhibited significant pain-relieving effects in rodent models, suggesting potential applications in pain management therapies .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of similar acetic acid esters. The findings revealed that these compounds displayed varying degrees of activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents in treating infections .

Synthesis and Preparation

The synthesis of This compound can be achieved through several methods involving acetic acid derivatives and appropriate amines. The choice of synthesis route may influence the yield and purity of the final product.

Synthesis Overview

| Method | Description |

|---|---|

| Esterification | Reaction between acetic acid and dimethylaminoethyl alcohol under acidic conditions. |

| Substitution Reactions | Modifications to introduce isopropyl and methoxycarbonyl groups on the aromatic ring. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.